7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one

Description

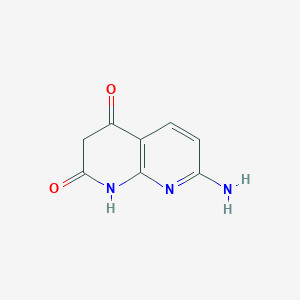

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound with the molecular formula C₈H₇N₃O (molecular weight: 161.16 g/mol). Its structure features a 1,8-naphthyridine core substituted with an amino group (-NH₂) at position 7 and a hydroxyl group (-OH) at position 2. The compound has been characterized crystallographically as a monohydrate, with single-crystal X-ray studies confirming its planar geometry and hydrogen-bonding network .

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-amino-1H-1,8-naphthyridine-2,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-2H,3H2,(H3,9,10,11,13) |

InChI Key |

KMOSOPVCJWYXHT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(NC1=O)N=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Michael Addition of 2-Aminopyridines and Methyl Propiolate

The foundational approach involves reacting substituted 2-aminopyridines with methyl propiolate to form 3-(pyridin-2-ylamino)acrylic acid methyl ester intermediates. For instance, 2-amino-5-nitro-pyridine undergoes Michael addition with methyl propiolate in methanol, yielding intermediates that cyclize in Dowtherm-A at 250°C to produce 4-hydroxy-7-nitro-1,8-naphthyridin-2(1H)-one. Subsequent reduction of the nitro group (e.g., via catalytic hydrogenation) furnishes the 7-amino derivative.

Key Data:

Functionalization via Reductive Amination

Post-cyclization reduction of nitro groups introduces the C7 amino substituent. For example, hydrogenation of 7-nitro-4-hydroxy-1,8-naphthyridin-2(1H)-one over palladium/carbon in ethanol affords the amino product in ~85% yield.

Condensation and Oxidation Methods

Condensation of 2,6-Diaminopyridine with β-Diketones

Adapting methodologies from halogenated naphthyridine syntheses, 2,6-diaminopyridine reacts with β-diketones bearing protected amino groups. For instance, using 1,1,1-trifluoro-5-amino-pentanedione in phosphoric acid at 90–95°C yields 2-amino-5,7-disubstituted-1,8-naphthyridines. Deprotection (e.g., acid hydrolysis) reveals the C7 amino group.

Key Data:

Oxidation of 2-Amino to 2-Oxo Moieties

The lactam (2-oxo) group is introduced via nitrous acid treatment. In trifluoroacetic acid, sodium nitrite converts 2-amino-7-nitro-1,8-naphthyridine to the corresponding 2-oxo derivative. This step is critical for lactam formation and proceeds in ~75% yield.

Smiles Rearrangement Approaches

Rearrangement in 2,7-Naphthyridine Systems

Though demonstrated for 2,7-naphthyridines, Smiles rearrangement principles can be extrapolated to 1,8-naphthyridines. For example, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-2,7-naphthyridine undergoes base-mediated rearrangement to yield 1-amino-3-oxo derivatives. Adapting this to 1,8-naphthyridines could enable amino group migration to C7.

Key Data:

Comparative Analysis of Methods

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could modify the amino or hydroxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against several bacterial strains:

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 µg/mL |

| This compound | S. aureus | 32 µg/mL |

These findings suggest its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell cycle regulation.

Case Study: Apoptotic Effects in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in human leukemia cells. The compound was observed to arrest the cell cycle at the G0/G1 phase and induce apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Kasumi-1 (human leukemia) | 7 | Apoptosis induction |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

| MDA-MB-231 (breast cancer) | 12 | Mitochondrial dysfunction |

These results underscore its potential as an anticancer agent .

Antiviral Activity

This compound has been studied for its potential as an inhibitor of HIV integrase, crucial for viral replication. The compound's structure allows it to interact with the enzyme's active site, thereby blocking its function and preventing viral proliferation .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. Its functional groups enable various chemical reactions that can lead to the development of derivatives with enhanced biological activities or specific functionalities. For instance, it can be modified to create derivatives that possess improved antimicrobial or anticancer properties.

Supramolecular Chemistry

In supramolecular chemistry, this compound is utilized to synthesize monomers that can assemble into supramolecular polymers. Its ability to form hydrogen bonds allows these polymers to self-assemble into structures with unique properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes. Molecular targets could include specific proteins or nucleic acids, and pathways involved might include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 1,8-naphthyridine derivatives are highly sensitive to substituent modifications. Below is a detailed comparison of 7-amino-4-hydroxy-1,8-naphthyridin-2(1H)-one with key analogs:

Substituent Modifications at Position 4

4-Hydroxy vs. 4-Methyl

- 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one (): Structure: Replaces the 4-OH group with a methyl (-CH₃). Synthesis: Prepared via acylation of 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one with 2-ethylhexanoyl chloride in pyridine at 110°C .

4-Hydroxy vs. 4-Chloro

Substituent Modifications at Position 7

7-Amino vs. 7-Acetylamino

- 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine (): Structure: The 7-NH₂ group is acetylated to -NHAc, with additional methyl groups at positions 2 and 4. Biological Activity: Exhibits broad bioactivity, including antibacterial, anti-inflammatory, and antihypertensive effects. The acetylamino group may enhance membrane permeability .

Core Modifications and Hybrid Structures

1,8-Naphthyridin-2(1H)-one vs. Quinolin-2(1H)-one

- Quinolin-2(1H)-one-3-carboxamides (): Structure: Replaces the 1,8-naphthyridine core with a quinoline ring. Activity: Shows enhanced selectivity for the CB2 cannabinoid receptor (Ki < 10 nM) over CB1 (700-fold selectivity).

Key Data Table: Structural and Functional Comparisons

Biological Activity

7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of virology and oncology. Its unique naphthyridine structure, characterized by an amino group at position 7 and a hydroxy group at position 4, contributes to its reactivity and potential therapeutic applications. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C8H7N3O

- Molecular Weight : 161.16 g/mol

The presence of both amino and hydroxy functional groups enhances its interaction with biological macromolecules, allowing it to act on various targets within the body.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity, particularly as an inhibitor of HIV integrase. This enzyme is crucial for viral replication, and the compound's structure allows it to effectively interact with the enzyme's active site, thereby blocking its function and preventing viral proliferation.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies indicate that derivatives of naphthyridine compounds can act as potent inhibitors against various cancer cell lines. For instance, compounds structurally related to this compound have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has demonstrated anti-inflammatory effects. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods vary in terms of yields and purities based on reaction conditions. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing the amino group for substitutions.

- Functionalization of Hydroxy Group : Modifying the hydroxy group to enhance biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Amino-1,8-naphthyridin-2(1H)-one | Lacks hydroxy group | Antiviral activity |

| 7-Hydroxy-4-amino-1,8-naphthyridin | Hydroxy at position 7 | Antimicrobial properties |

| 6-Amino-4-hydroxyquinoline | Different ring structure | Anticancer properties |

| 4-Hydroxyquinoline | Lacks amino substitution | Antimicrobial activity |

The unique combination of functional groups in this compound enhances its potential for specific biological interactions compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound derivatives in clinical settings:

- Antibacterial Activity : Several derivatives have shown superior antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .

- In Vivo Studies : Animal model studies indicate that certain derivatives exhibit significant tumor reduction and improved survival rates in cancer models .

Q & A

Q. What are the primary synthetic routes for 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one?

The compound is synthesized via aminolysis of halogenated intermediates or direct functionalization of naphthyridinone scaffolds. For example, 4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes aminolysis with ammonium acetate under reflux (90% yield) to introduce the amino group . Nitration of phenyl-substituted derivatives (e.g., 7-Amino-4-phenyl analogs) with HNO₃/H₂SO₄ at 100°C produces nitro isomers in varying ratios, highlighting the role of reaction stoichiometry in regioselectivity .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) at 113 K reveals monoclinic packing (space group P2₁/c) with hydrogen-bonded networks stabilizing the crystal lattice. Key parameters include unit cell dimensions (a = 9.5413 Å, b = 17.1560 Å, c = 4.9954 Å) and R factor = 0.063 . Complementary characterization uses IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 6.5–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What solvent systems and reaction conditions optimize the synthesis of naphthyridinone derivatives?

Polar aprotic solvents like DMF or DMSO are preferred for Mannich reactions or nucleophilic substitutions. For example, ultrasonic irradiation in DMF reduces reaction times (e.g., from 12 h to 30 min) for synthesizing 3-((substituted amino)methyl) derivatives, improving yields by 15–20% compared to conventional heating .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of nitration in phenyl-substituted naphthyridinones?

Nitration of 7-Amino-4-phenyl-1,8-naphthyridin-2(1H)-one with 1 equivalent HNO₃/H₂SO₄ yields a 3:2 mixture of meta- and para-nitro isomers. Excess HNO₃ promotes dinitration at the 3,7-positions due to electron-deficient aromatic rings favoring electrophilic attack at activated sites. Computational modeling (DFT) is recommended to predict substituent effects on transition-state stabilization .

Q. What methodologies resolve contradictions in NMR data interpretation for substituted naphthyridinones?

Overlapping signals in crowded aromatic regions (e.g., 7-methyl and phenyl groups) are resolved using 2D NMR (¹H-¹³C HSQC, HMBC) to assign coupling patterns. For example, in 7-methyl-2-phenyl derivatives, HMBC correlations between methyl protons (δ 2.4 ppm) and C-7 (δ 120–125 ppm) confirm substitution patterns .

Q. How does ultrasonic irradiation enhance synthetic efficiency in naphthyridinone chemistry?

Cavitation effects during sonication increase mass transfer and reduce activation energy. For Mannich reactions, ultrasonic conditions (40 kHz, 50°C) achieve 67–84% yields of 3-aminomethyl derivatives, compared to 50–65% under thermal conditions. Kinetic studies suggest a 3-fold acceleration in rate constants .

Q. What in vitro models evaluate the bioactivity of this compound derivatives?

Cytotoxicity against MCF7 breast cancer cells is assessed via MTT assays, with IC₅₀ values calculated for derivatives like 6-(4-nitrophenyl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)pyrimidin-2-one (IC₅₀ = 12.5 µM). Structural-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., nitro) enhance activity .

Q. What challenges arise in thiation reactions of naphthyridinones, and how are they mitigated?

Thiation with P₂S₅/pyridine converts 4-oxo to 4-thioxo groups (98% yield), but competing side reactions (e.g., ring sulfuration) occur at >120°C. Lower temperatures (80–100°C) and stoichiometric control minimize byproducts. XPS or Raman spectroscopy validates S incorporation .

Tables for Key Data

Q. Table 1: Comparison of Conventional vs. Ultrasonic Synthesis

| Parameter | Conventional Method | Ultrasonic Method |

|---|---|---|

| Reaction Time (h) | 12–24 | 0.5–2 |

| Yield (%) | 50–65 | 67–84 |

| Energy Input (kJ/mol) | 120–150 | 40–60 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.